N-(4-chloro-2-methoxyphenyl)formamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-chloro-2-methoxyphenyl)formamide can be synthesized through the reaction of 4-chloro-2-methoxyaniline with formic acid or formic anhydride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available and low-cost reagents, along with mild reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxyphenyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include amides, amines, and various substituted derivatives .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxyphenyl)formamide involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates that participate in different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)formamide: This compound is similar in structure but lacks the chloro substituent.
N-(4-chloro-2-methylphenyl)formamide: This compound has a methyl group instead of a methoxy group.
Uniqueness
N-(4-chloro-2-methoxyphenyl)formamide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTRGISQUJLVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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